6-Iodo-1,6-dihydrobenzimidazol-2-one
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Overview
Description
6-Iodo-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features an iodine atom attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,6-dihydrobenzimidazol-2-one typically involves the iodination of benzimidazole derivatives. One common method includes the reaction of 1,6-dihydrobenzimidazol-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzimidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
6-Iodo-1,6-dihydrobenzimidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 6-Iodo-1,6-dihydrobenzimidazol-2-one largely depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The iodine atom can enhance the compound’s binding affinity to specific targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1,6-Dihydrobenzimidazol-2-one: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Bromo-1,6-dihydrobenzimidazol-2-one: Similar in structure but with a bromine atom, which has different reactivity and steric properties.
6-Chloro-1,6-dihydrobenzimidazol-2-one: Another halogenated derivative with distinct chemical behavior compared to the iodine analog.
Uniqueness: 6-Iodo-1,6-dihydrobenzimidazol-2-one is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H5IN2O |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
6-iodo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChI Key |
VVFVHRLYCNSNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1I |
Origin of Product |
United States |
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